2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(6-11)10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3 |
InChI Key |
IUQRVTVPCDMFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
General Synthetic Strategy
The preparation of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol typically involves the nucleophilic substitution or reductive amination of precursors containing the thiophene moiety and an appropriate amino alcohol or amino ketone. The key synthetic steps can be summarized as:
- Formation of the thiophene-substituted ketone or aldehyde intermediate : This intermediate contains the thiophene ring attached to a carbonyl group, usually at the 2-position of the thiophene ring.
- Reductive amination or amine substitution : The amino group is introduced by reaction with an amino alcohol such as 2-amino-1-propanol or its derivatives, often under reducing conditions.
- Purification and characterization : The crude product is purified typically by chromatographic methods and characterized by NMR, HPLC, and mass spectrometry to confirm structure and purity.
Specific Synthetic Routes
Route A: Reductive Amination of 2-Amino-1-(thiophen-2-yl)propan-1-one with Propanolamine
- Starting materials : 2-Amino-1-(thiophen-2-yl)propan-1-one (a thiophene-substituted amino ketone) and 2-amino-1-propanol.
- Procedure : The amino ketone undergoes reductive amination with 2-amino-1-propanol in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium borohydride under mild conditions.
- Outcome : Formation of the target amino alcohol with the thiophene ring linked via an ethylamino linkage to the propanol moiety.
- Reference : This approach parallels the preparation methods described for related thiophene amino alcohols and is supported by literature on reductive amination of thiophene ketones.
Route B: Nucleophilic Substitution on 1-Chloro-2-(thiophen-2-yl)ethane Derivatives
- Starting materials : 1-Chloro-2-(thiophen-2-yl)ethane or related halogenated thiophene derivatives and 2-amino-1-propanol.
- Procedure : The halogenated thiophene intermediate is reacted with 2-amino-1-propanol under basic or neutral conditions to substitute the halogen with the amino alcohol moiety.
- Catalysts and solvents : Commonly polar aprotic solvents such as tetrahydrofuran (THF) or ethanol are used; bases like potassium carbonate may facilitate the substitution.
- Purification : Flash chromatography on silica gel is employed to isolate the pure product.
- Reference : Similar nucleophilic substitution reactions are documented for thiophene derivatives bearing amino alcohol substituents.
Route C: Asymmetric Synthesis Using Chiral Catalysts
- Objective : To obtain enantiomerically pure 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.
- Method : Asymmetric reduction of prochiral intermediates such as 3-chloro-1-(2-thienyl)-1-propanone using borane complexes with chiral ligands (e.g., (R)-3,3-diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c]oxazaborole).
- Advantages : High enantioselectivity and yield, suitable for pharmaceutical applications.
- Reference : Processes involving asymmetric reduction of thiophene-substituted ketones have been patented and described in detail.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Formation of thiophene ketone | Reaction of thiophene with acyl chloride in presence of Lewis acid (e.g., SnCl4) | Benzene solvent, low temperature control |
| Reduction to amino alcohol | Sodium borohydride or borane complex in ethanol or THF | Temperature: 0-25°C for selectivity |
| Reductive amination | Sodium triacetoxyborohydride in dichloromethane or ethanol | Room temperature, inert atmosphere |
| Purification | Flash chromatography on silica gel | Eluent: gradient ethyl acetate/hexanes |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical shifts corresponding to the thiophene ring, amino, and hydroxyl groups.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and enantiomeric excess in asymmetric syntheses.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Melting Point Determination : Provides additional confirmation of purity.
Data Table: Summary of Key Preparation Methods
Analysis of Preparation Methods
- Efficiency : Reductive amination offers a straightforward route with moderate to high yields and operational simplicity.
- Selectivity : Asymmetric reduction methods provide enantiomerically enriched products critical for pharmaceutical applications.
- Scalability : The nucleophilic substitution and reductive amination routes are amenable to scale-up with standard laboratory equipment.
- Purity : Purification by flash chromatography and crystallization ensures high purity, essential for subsequent biological evaluation.
- Environmental and Safety Considerations : Use of mild reducing agents and avoidance of harsh inorganic acids (favoring sulfonic acids) reduces corrosion and hazardous waste, as noted in patented processes.
Perspectives from Varied Sources
- The Royal Society of Chemistry provides detailed synthetic protocols and spectral data supporting the reductive amination and substitution approaches.
- Patents highlight the importance of asymmetric synthesis for obtaining enantiopure amino alcohols with thiophene substituents, emphasizing catalyst selection and reaction conditions.
- Chemical suppliers and databases (e.g., PubChem) catalog related thiophene amino alcohols, confirming molecular formulas, weights, and providing structural data that align with synthetic intermediates used in these methods.
- Research on thiophene derivatives underscores their pharmaceutical relevance, motivating the development of efficient synthetic methods for such amino alcohols.
Chemical Reactions Analysis
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of thiophene S-oxides.
Reduction: Reduction reactions may convert the compound into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, potentially interacting with enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Lipophilicity: Ethylamino groups (as in the target compound) increase lipophilicity over methylamino analogs, suggesting improved blood-brain barrier penetration but higher metabolic clearance risks.
- Therapeutic Potential: Structural parallels to duloxetine intermediates (e.g., ) hint at possible SNRI activity, warranting further investigation.
- Safety Considerations : Branched chains (e.g., 2-methyl in ) or bulky groups (e.g., tert-butyl in ) may mitigate toxicity by reducing off-target interactions .
Biological Activity
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol, also known as a thiophene-derived amino alcohol, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a thiophene ring, which is known for its diverse biological implications, particularly in medicinal chemistry.
The molecular formula of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is C₉H₁₃N₁O₁S, with a molecular weight of approximately 185.27 g/mol. The presence of the thiophene moiety contributes to its distinctive chemical reactivity and biological properties, making it a subject of interest in various studies.
Biological Activity Overview
Research indicates that 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, which could influence various metabolic pathways.
- Receptor Interaction : The compound has shown potential interactions with dopamine receptors, particularly the D3 subtype, where it may act as an agonist or antagonist depending on the context of its use.
The mechanisms through which 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol exerts its effects include:
- Dopamine Receptor Modulation : It has been shown to selectively interact with D3 dopamine receptors, demonstrating agonistic activity that could be beneficial in treating disorders related to dopamine dysregulation.
- Enzymatic Pathway Interference : By inhibiting specific enzymes, this compound may alter the normal biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases.
Study on Dopamine Receptor Activity
A study conducted by researchers aimed at identifying novel D3 dopamine receptor agonists found that 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol demonstrated significant activity in β-arrestin recruitment assays. The compound exhibited an EC50 value of approximately 710 nM at the D3 receptor, indicating moderate potency compared to other known agonists .
Enzyme Inhibition Studies
Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmitter regulation. The results indicated that derivatives of this compound could inhibit AChE with IC50 values ranging from 1.8 nM to over 100 nM depending on structural modifications . This suggests potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methiopropamine | Thiophene ring + alkyl amine | Psychoactive properties |
| Thiopropamine | Metabolized into active thiophene derivatives | Known for psychoactivity |
| 3-Amino-1-(thiophen-2-yl)propan-1-ol | Similar amino alcohol structure | Explored for various biological activities |
The comparative analysis highlights that while there are several structurally related compounds, 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol possesses unique properties that may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
